molecular formula C6H14N2O2S B1529885 (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide CAS No. 1419075-92-5

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Cat. No. B1529885
CAS RN: 1419075-92-5
M. Wt: 178.26 g/mol
InChI Key: LBWOLXIOYYVGSI-ZCFIWIBFSA-N
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Description

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, also known as N-methyl-N-(3-pyridyl)methanesulfonamide, is an organic compound with a molecular formula of C6H11NO2S. It is a chiral compound with a single stereogenic center and is a member of the pyrrolidinone family. N-methyl-N-(3-pyridyl)methanesulfonamide has become increasingly important in recent years due to its wide range of applications in pharmaceuticals, biotechnology, and other areas of scientific research.

Scientific Research Applications

Molecular and Supramolecular Structures

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide and its derivatives are of significant interest due to their structural and supramolecular properties. Research by Jacobs, Chan, and O'Connor (2013) on derivatives like N-[2-(pyridin-2-yl)ethyl]methanesulfonamide, N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide, and N-[2-(pyridin-2-yl)ethyl]toluenesulfonamide highlights these compounds' molecular structures and their ability to form various supramolecular assemblies through hydrogen bonding and π-π stacking interactions (Jacobs, Chan, & O'Connor, 2013).

Catalytic Activity

Tamaddon and Azadi (2018) explored the catalytic applications of nicotinum methane sulfonate, a derivative of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, demonstrating its effectiveness as a bi-functional catalyst for synthesizing 2-amino-3-cyanopyridines. This showcases the potential for these compounds in facilitating organic synthesis reactions (Tamaddon & Azadi, 2018).

Chemical Synthesis and Biological Activity

The synthesis and evaluation of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates for their potential as HMG-CoA reductase inhibitors are significant for pharmaceutical research. These compounds, researched by Watanabe et al. (1997), underline the chemical versatility and potential therapeutic applications of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives (Watanabe et al., 1997).

Electrooptic and Nonlinear Optical Response

Facchetti et al. (2006) investigated the influence of pyrrole-pyridine-based dibranched chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. Their findings contribute to the understanding of how (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide derivatives can be used in the development of electrooptic materials (Facchetti et al., 2006).

properties

IUPAC Name

N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWOLXIOYYVGSI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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